molecular formula C14H16N2 B1212718 N-methyl-1,2,3,4-tetrahydroacridin-9-amine CAS No. 316-88-1

N-methyl-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B1212718
CAS No.: 316-88-1
M. Wt: 212.29 g/mol
InChI Key: OBXGPCSAPSCKID-UHFFFAOYSA-N
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Description

N-methyl-1,2,3,4-tetrahydroacridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of biological activities.

Biochemical Analysis

Biochemical Properties

N-methyl-1,2,3,4-tetrahydroacridin-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase enzymes, where it acts as an inhibitor . This interaction is significant in the context of neurochemical processes, as cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting these enzymes, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of cholinesterase enzymes, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. Furthermore, the compound’s interaction with cholinesterase enzymes can trigger downstream signaling pathways that influence gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of acridine derivatives. One common method involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Another approach includes the reaction of acridine hydrazide with methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like acetonitrile and dimethyl sulfoxide (DMSO) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which are often evaluated for their biological activities .

Properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXGPCSAPSCKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CCCCC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953564
Record name N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-88-1
Record name NSC172174
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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